molecular formula C18H14N2O4S2 B2627153 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034400-27-4

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2627153
CAS No.: 2034400-27-4
M. Wt: 386.44
InChI Key: UKXCNBKYIAWRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of furan, thiophene, and isoxazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole intermediate.

    Incorporation of the Thiophene Rings: The thiophene rings can be added through a series of cross-coupling reactions, such as Stille or Heck reactions, involving thiophene derivatives and appropriate isoxazole intermediates.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions, using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-CPBA.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki, Stille, and Heck reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the isoxazole ring could produce isoxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its heterocyclic rings are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of multiple heterocycles suggests it might interact with multiple biological pathways, offering a broad spectrum of activity.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the known characteristics of furan and thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide likely involves its interaction with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The hydroxyl group and the heterocyclic rings can form hydrogen bonds and π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide: Lacks the additional thiophene ring, potentially altering its biological activity and chemical reactivity.

    5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with different positioning of the thiophene ring, which can affect its interaction with biological targets.

    5-(furan-2-yl)-N-(2-hydroxyethyl)isoxazole-3-carboxamide: Simplified structure, which may result in different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c21-17(13-9-15(24-20-13)14-3-1-6-23-14)19-11-18(22,12-5-8-25-10-12)16-4-2-7-26-16/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCNBKYIAWRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.